molecular formula C9H18N2Si B11907434 4-Propyl-3-(trimethylsilyl)-1H-pyrazole CAS No. 89864-86-8

4-Propyl-3-(trimethylsilyl)-1H-pyrazole

Cat. No.: B11907434
CAS No.: 89864-86-8
M. Wt: 182.34 g/mol
InChI Key: HRKICZNYLMCYCJ-UHFFFAOYSA-N
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Description

4-Propyl-3-(trimethylsilyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a propyl group at the 4-position and a trimethylsilyl group at the 3-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the nucleophilic substitution of the hydrogen atom at the 3-position of the pyrazole ring with the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in polar solvents.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with pyrazole scaffolds can inhibit cancer cell proliferation through various mechanisms. For instance, a study reported that certain pyrazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells, with half-maximal inhibitory concentrations (IC50) in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds similar to 4-Propyl-3-(trimethylsilyl)-1H-pyrazole have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This property positions these compounds as promising candidates for treating inflammatory diseases, including arthritis and other chronic conditions.

Antimicrobial Activity
Research has highlighted the antimicrobial effects of pyrazole derivatives against various bacterial and fungal strains. For example, compounds in this class have been shown to inhibit the growth of pathogenic fungi like Cytospora sp. and Fusarium solani, making them valuable in developing new antifungal agents .

Agricultural Applications

Insecticidal Activity
Recent studies have explored the insecticidal properties of pyrazole derivatives. A series of novel 1H-pyrazole-5-carboxylic acid derivatives were synthesized and evaluated for their insecticidal activity against Aphis fabae. Some compounds exhibited up to 85.7% mortality at specific concentrations, indicating their potential as environmentally friendly insecticides . This application is crucial for developing sustainable agricultural practices.

Herbicidal Potential
Pyrazole derivatives have also been investigated for their herbicidal properties. Their ability to inhibit specific enzymes involved in plant growth makes them suitable candidates for herbicide development. The selectivity and efficacy of these compounds can lead to more effective weed management solutions in agriculture.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving aldehydes and hydrazones or through palladium-catalyzed cross-coupling reactions . Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Case Studies

StudyObjectiveFindings
Abadi et al. (2022)Evaluate anticancer activityDemonstrated significant cytotoxicity against A549 cells with IC50 values < 10 µM
Zheng et al. (2022)Assess anti-inflammatory effectsInhibition of TNF-alpha production by pyrazole derivatives
Recent Insecticide StudyTest insecticidal activityCertain pyrazole derivatives showed >85% mortality against Aphis fabae

Mechanism of Action

The mechanism of action of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. Additionally, the propyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Propyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    3-(Trimethylsilyl)-1H-pyrazole: Lacks the propyl group, affecting its biological activity and applications.

    4-Methyl-3-(trimethylsilyl)-1H-pyrazole: Contains a methyl group instead of a propyl group, leading to variations in its chemical behavior.

Uniqueness

4-Propyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the combination of the propyl and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.

Biological Activity

4-Propyl-3-(trimethylsilyl)-1H-pyrazole is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazole compounds showed cytotoxicity against various cancer cell lines such as HCT116 and MCF-7, with IC50 values ranging from 1.1 µM to 3.3 µM .

CompoundCell LineIC50 (µM)
This compoundHCT1161.6
This compoundMCF-73.3

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles have also demonstrated antimicrobial effects against various bacterial strains. In vitro studies have shown that derivatives of the pyrazole structure can inhibit the growth of pathogens such as E. coli and Aspergillus niger. For example, a specific derivative exhibited promising results with an inhibition rate of over 90% against certain bacterial strains .

Case Study 1: Anticancer Evaluation

In a study conducted by Kumar et al., the anticancer activity of several pyrazole derivatives was evaluated using the HepG2 and HCT116 cell lines. The study found that compounds with structural similarities to this compound showed significant cytotoxic effects, indicating potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that pyrazole derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition was linked to the structural features of the pyrazole ring .

Properties

CAS No.

89864-86-8

Molecular Formula

C9H18N2Si

Molecular Weight

182.34 g/mol

IUPAC Name

trimethyl-(4-propyl-1H-pyrazol-5-yl)silane

InChI

InChI=1S/C9H18N2Si/c1-5-6-8-7-10-11-9(8)12(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

HRKICZNYLMCYCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1)[Si](C)(C)C

Origin of Product

United States

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